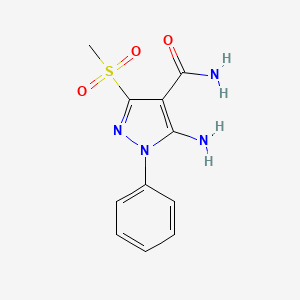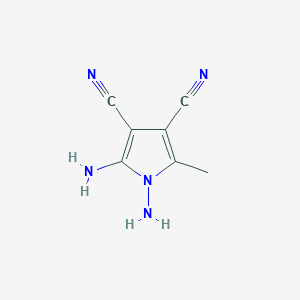![molecular formula C8H11N3O3 B12887306 Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- CAS No. 62399-91-1](/img/structure/B12887306.png)
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is a compound that features a butanoic acid backbone with a 1-methyl-1H-pyrazol-3-yl group attached to the amino group at the fourth position. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a butanoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-.
4-(3-Methyl-1H-pyrazol-1-yl)butanoic acid: A structurally similar compound with different functional groups.
Uniqueness
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62399-91-1 |
|---|---|
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
4-[(1-methylpyrazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11-5-4-6(10-11)9-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,13,14)(H,9,10,12) |
Clave InChI |
SZSQFHBZKGBAEE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




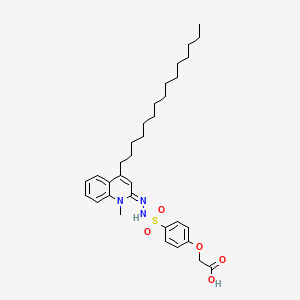
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
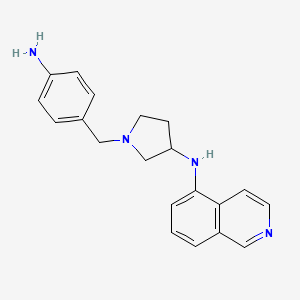
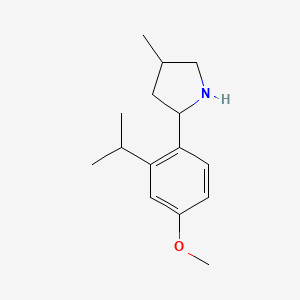
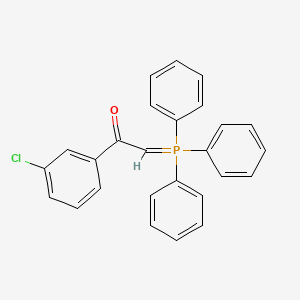
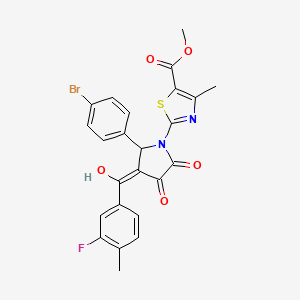
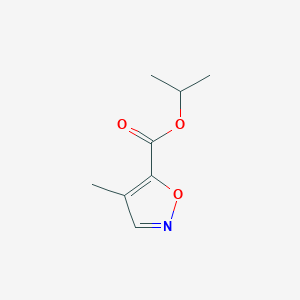
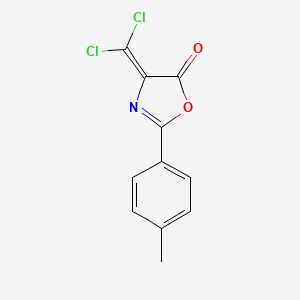
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
